PKC (19-31) vs. PKC (19-36): Enhanced Inhibitory Potency Demonstrated by Lower IC50
Protein Kinase C (19-31) exhibits superior inhibitory potency against PKC compared to the longer pseudosubstrate peptide PKC (19-36). Multiple vendor technical datasheets consistently report that PKC (19-31) is a shorter and more potent inhibitor than PKC (19-36) .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against PKC |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Protein Kinase C (19-36): 180 nM (0.18 µM) |
| Quantified Difference | 1.8-fold lower IC50 (approximately 44% reduction in required concentration for 50% inhibition) |
| Conditions | In vitro kinase inhibition assay; purified PKC |
Why This Matters
Lower IC50 enables reduced peptide usage per experiment, potentially lowering cost per data point and minimizing off-target effects at lower working concentrations.
